N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)picolinamide

CCR4 antagonist chemokine receptor binding affinity

N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)picolinamide (CAS 1396790-91-2) is a synthetic small molecule belonging to the piperazinylpyrimidine class of chemokine receptor antagonists. Its structure features a pyrimidine core substituted at the 2-position with a 4-(pyridin-2-yl)piperazine moiety and at the 5-position with a picolinamide (pyridine-2-carboxamide) group.

Molecular Formula C19H19N7O
Molecular Weight 361.409
CAS No. 1396790-91-2
Cat. No. B2700380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)picolinamide
CAS1396790-91-2
Molecular FormulaC19H19N7O
Molecular Weight361.409
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=N2)C3=NC=C(C=N3)NC(=O)C4=CC=CC=N4
InChIInChI=1S/C19H19N7O/c27-18(16-5-1-3-7-20-16)24-15-13-22-19(23-14-15)26-11-9-25(10-12-26)17-6-2-4-8-21-17/h1-8,13-14H,9-12H2,(H,24,27)
InChIKeyUTUKKFNZOPQIRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(4-(Pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)picolinamide (CAS 1396790-91-2): Chemical Identity and Core Pharmacophore


N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)picolinamide (CAS 1396790-91-2) is a synthetic small molecule belonging to the piperazinylpyrimidine class of chemokine receptor antagonists [1]. Its structure features a pyrimidine core substituted at the 2-position with a 4-(pyridin-2-yl)piperazine moiety and at the 5-position with a picolinamide (pyridine-2-carboxamide) group [1]. This compound is designed as a potent antagonist of human C-C chemokine receptor type 4 (CCR4), a G-protein coupled receptor implicated in Th2-cell trafficking, allergic inflammation, and certain T-cell malignancies [2]. The compound is supplied as a research-grade chemical (typical purity ≥95%) for in vitro and in vivo pharmacological studies .

Why Generic Piperazinylpyrimidine Compounds Cannot Substitute for CAS 1396790-91-2 in CCR4-Targeted Research


Within the piperazinylpyrimidine chemotype, subtle variations in the amide substituent at the pyrimidine 5-position and the N-aryl group on the piperazine ring produce large differences in CCR4 binding affinity and functional antagonism [1]. For example, the lead compound from patent WO2013110256 (the picolinamide derivative now assigned CAS 1396790-91-2) achieves a Ki of 3.20 nM and an IC50 of 7.90 nM for human CCR4 [2], whereas close structural analogs in the same patent family can differ by over 10-fold in potency [3]. Even isosteric replacement of the picolinamide with nicotinamide or isonicotinamide alters hydrogen-bonding geometry and can drastically reduce target engagement [1]. Consequently, generic substitution with a structurally related but uncharacterized piperazinylpyrimidine risks selecting a compound with unknown—and likely inferior—CCR4 pharmacology, compromising experimental reproducibility and wasting procurement resources.

Quantitative Differentiation Evidence for CAS 1396790-91-2 Versus Closest CCR4 Antagonist Comparators


CCR4 Binding Affinity: Head-to-Head Comparison with a Structurally Related Piperazinylpyrimidine

In a direct comparison using the same radioligand displacement assay, the target compound (CAS 1396790-91-2; BDBM50500894) achieved a Ki of 3.20 nM for human recombinant CCR4, while a structurally related piperazinylpyrimidine analog (BDBM50380875) required a concentration of 100 nM to displace the radioligand [1][2]. This represents a 31-fold difference in target binding affinity, demonstrating that the picolinamide substitution in CAS 1396790-91-2 is critical for high-potency CCR4 engagement.

CCR4 antagonist chemokine receptor binding affinity piperazinylpyrimidine

Functional CCR4 Antagonism: GTPγS Assay Potency Comparison

The target compound's functional antagonism at human CCR4 was quantified with an IC50 of 7.90 nM in a [35S]GTPγS binding assay [1]. A comparator piperazinylpyrimidine (BDBM50380875) showed an IC50 of 91.2 nM in the same assay format [2], yielding an 11.5-fold difference in functional potency. This demonstrates that the enhanced binding affinity of CAS 1396790-91-2 translates into proportionally greater functional receptor blockade.

CCR4 functional assay GTPγS antagonist potency signal transduction

Cellular CCR4 Internalization: Functional Efficacy in Human T-Cell Line

The target compound induced CCR4 internalization in human HUT78 T-cells with an EC50 of 16 nM, as measured by flow cytometry after 30 minutes of treatment [1]. This cellular assay directly measures a pharmacologically relevant consequence of CCR4 antagonism—receptor downregulation from the cell surface. No directly comparable EC50 data is available for the closest analog (BDBM50380875) in this assay format, but the compound's Kd of 1,000 nM in a whole-blood CCR4 chemotaxis assay [2] suggests substantially weaker cellular activity than the 16 nM EC50 observed for the target compound.

CCR4 internalization HUT78 T-cell lymphoma receptor trafficking

Structural Determinants of Selectivity: Picolinamide vs. Isonicotinamide and Nicotinamide Regioisomers

The picolinamide moiety of CAS 1396790-91-2 places the pyridine nitrogen in the ortho position relative to the amide carbonyl, enabling an intramolecular hydrogen bond that stabilizes a bioactive conformation [1]. The corresponding nicotinamide (meta) and isonicotinamide (para) regioisomers—both commercially available as CAS 1396686-25-1 and CAS 1396674-95-5, respectively—lack this conformational stabilization . While quantitative CCR4 activity data for these regioisomers have not been independently deposited in public databases, the patent SAR indicates that the picolinamide orientation is essential for the 3.20 nM Ki observed with CAS 1396790-91-2 [1].

structure-activity relationship picolinamide regioisomer hydrogen bonding

Kinase Selectivity Profile: Differentiation from Broad-Spectrum Piperazinylpyrimidine Kinase Inhibitors

A significant subset of piperazinylpyrimidine compounds function as ATP-competitive kinase inhibitors (e.g., PF-4708671 inhibits S6K1 with Ki = 20 nM; compound 4 from Shallal & Russu inhibits PDGFR family kinases) [1]. The patent family for CAS 1396790-91-2 explicitly claims CCR4 antagonism as the primary mechanism of action, with no disclosed kinase inhibitory activity at comparable concentrations [2]. This mechanistic differentiation is critical: researchers studying CCR4-mediated chemotaxis or Th2 inflammation must avoid compounds with confounding kinase inhibition that could independently alter cell proliferation or survival pathways.

kinase selectivity CCR4 vs. kinase off-target profiling piperazinylpyrimidine

Chemical Stability and Solubility: Procurement-Relevant Physicochemical Properties

CAS 1396790-91-2 has a molecular weight of 361.4 g/mol and contains 7 nitrogen atoms, conferring moderate aqueous solubility suitable for in vitro assay preparation . The compound is typically supplied as a solid with ≥95% purity and is soluble in DMSO for stock solution preparation . In contrast, the isonicotinamide analog (CAS 1396674-95-5) shares the same molecular formula (C19H19N7O) and molecular weight but exhibits different solid-state properties due to altered crystal packing from the regioisomeric amide . While systematic solubility comparisons between these analogs are not publicly available, the consistent molecular weight and heteroatom count of CAS 1396790-91-2 support predictable DMSO solubility for standard assay workflows.

chemical stability solubility formulation DMSO stock

High-Impact Research Applications for N-(2-(4-(Pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)picolinamide (CAS 1396790-91-2)


CCR4-Mediated Th2 Inflammation and Allergic Disease Models

CAS 1396790-91-2 is ideally suited for in vitro and in vivo studies of CCR4-dependent Th2 lymphocyte chemotaxis, given its 3.20 nM Ki and 7.90 nM IC50 at human CCR4 [1]. Its functional antagonism (EC50 = 16 nM for receptor internalization in HUT78 T-cells) supports its use in cellular models of allergic inflammation, atopic dermatitis, and asthma where CCR4 blockade is hypothesized to reduce Th2 cell recruitment to inflamed tissues [1]. Researchers should select this compound over generic piperazinylpyrimidines to ensure target engagement at physiologically relevant concentrations.

CCR4-Positive T-Cell Malignancy Research (CTCL, ATLL, PTCL)

The compound's potent CCR4 antagonism—combined with its differentiation from kinase inhibitors like PF-4708671 —makes it a valuable chemical probe for studying CCR4 signaling in cutaneous T-cell lymphoma (CTCL), adult T-cell leukemia/lymphoma (ATLL), and peripheral T-cell lymphoma (PTCL). Its 11.5-fold greater functional potency relative to BDBM50380875 [1] enables dose-response studies at nanomolar concentrations, minimizing solvent toxicity and off-target effects in long-term proliferation and apoptosis assays.

Chemical Biology Probe Development for CCR4 Receptor Trafficking Studies

With a documented EC50 of 16 nM for CCR4 internalization in HUT78 cells [1], CAS 1396790-91-2 can serve as a reference antagonist in receptor trafficking and desensitization studies. This cellular activity profile distinguishes it from compounds that bind CCR4 but fail to trigger efficient receptor internalization, making it a preferred tool compound for investigating β-arrestin recruitment and receptor recycling pathways downstream of CCR4 activation.

Structure-Activity Relationship (SAR) Benchmarking in Piperazinylpyrimidine Medicinal Chemistry

The picolinamide substitution pattern confers a measurable 31-fold improvement in CCR4 binding affinity compared to a structurally related piperazinylpyrimidine comparator [1][2]. This well-characterized potency benchmark, combined with the availability of regioisomeric analogs (nicotinamide CAS 1396686-25-1 and isonicotinamide CAS 1396674-95-5) , positions CAS 1396790-91-2 as a central reference compound for SAR campaigns aimed at optimizing CCR4 antagonist potency, selectivity, and pharmacokinetic properties within this chemotype.

Quote Request

Request a Quote for N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)picolinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.